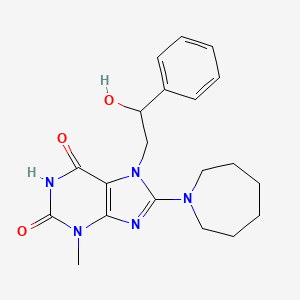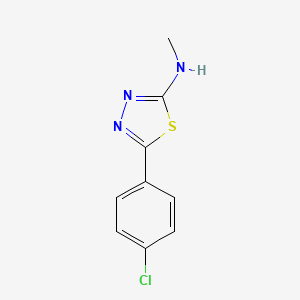![molecular formula C18H18N2 B6498764 2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole CAS No. 878706-42-4](/img/structure/B6498764.png)
2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole, also known as 2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-benzodiazole, is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a versatile compound that is used in organic synthesis, as a pharmaceutical intermediate, and in the synthesis of other compounds.
Scientific Research Applications
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of other heterocyclic compounds, such as 1,2,3-triazoles and 1,3,4-oxadiazoles. Additionally, it is used as a building block for the synthesis of polymers and other materials.
Mechanism of Action
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is a versatile compound that can be used in a variety of chemical reactions. Its mechanism of action is dependent on the reaction it is used in. In general, it acts as a nucleophilic reagent in organic synthesis, and can be used to form a variety of compounds. Additionally, it can act as a catalyst in certain reactions, such as the Diels-Alder reaction.
Biochemical and Physiological Effects
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole has not been studied extensively in terms of its biochemical and physiological effects. However, it is known that it can act as a substrate for certain enzymes, and can be used as a building block for the synthesis of polymers and other materials. Additionally, it can be used as a pharmaceutical intermediate, and may have potential applications in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, which makes it an attractive option for use in research. Additionally, it is a versatile compound that can be used in a variety of reactions and applications. However, it is also a relatively reactive compound and can be difficult to work with in certain reactions. Additionally, it is not as widely available as some other compounds, which can limit its use in certain experiments.
Future Directions
Despite its versatility and potential applications, there are still many unanswered questions about the properties and potential applications of 2-cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazolel-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole. Potential future directions for research include further exploration of its biochemical and physiological effects, as well as its potential applications in the treatment of certain diseases. Additionally, further research into its reactivity, potential uses in the synthesis of polymers and other materials, and its potential applications in the synthesis of pharmaceuticals and agrochemicals could be beneficial. Finally, further research into the potential environmental impact of this compound could be beneficial.
Synthesis Methods
2-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole can be synthesized through a variety of methods. One common method is the reaction of cyclopropylmagnesium bromide and 2-methyl-1-phenyl-1H-benzodiazole. This reaction is carried out in the presence of a base, such as pyridine, and a catalyst, such as palladium acetate. This reaction results in the formation of the desired product.
properties
IUPAC Name |
2-cyclopropyl-1-[(2-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-13-6-2-3-7-15(13)12-20-17-9-5-4-8-16(17)19-18(20)14-10-11-14/h2-9,14H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICMXKGXJOOEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-1-(2-methylbenzyl)-1H-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6498682.png)
![8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6498699.png)


![3-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6498725.png)
![N-(2,3-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6498728.png)
![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B6498731.png)
![N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6498736.png)
![ethyl 4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate](/img/structure/B6498744.png)
![N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B6498750.png)
![N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B6498754.png)
![methyl 4-{2-[2-(2-oxo-1,2-dihydropyridine-3-amido)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6498773.png)
![6-oxo-N-{4-[2-oxo-2-(piperidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6498784.png)
![N-(4-{[(4-carbamoylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6498786.png)